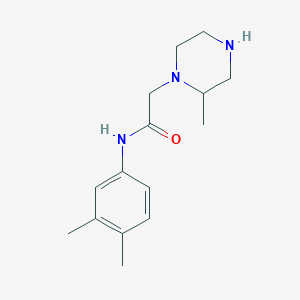![molecular formula C12H12ClNO5 B7556032 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has recently gained attention in the scientific community for its potential use in cancer treatment.
Mécanisme D'action
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid targets RNA polymerase I transcription by binding to the DNA promoter region of ribosomal RNA genes. This binding prevents the recruitment of transcription factors and RNA polymerase I to the promoter, leading to the inhibition of ribosomal RNA synthesis. This inhibition activates the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the induction of an immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid is its selectivity for cancer cells, which allows for targeted cancer treatment with minimal toxicity to normal cells. Another advantage is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. One limitation of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid is its potential toxicity at high doses, which may limit its use in clinical settings. Another limitation is the potential for cancer cells to develop resistance to 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid over time.
Orientations Futures
For 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid research include the development of more effective and less toxic analogs, the identification of biomarkers for patient selection, and the investigation of combination therapies with other cancer treatments. Additional research is also needed to understand the mechanisms of resistance to 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid and to develop strategies to overcome resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid in human patients.
Méthodes De Synthèse
The synthesis method of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with N-(tert-butoxycarbonyl)-L-proline methyl ester to form 2-(7-chloro-1,3-benzodioxol-5-yl)-N-[(tert-butoxycarbonyl)amino]propanamide. This intermediate is then reacted with methylamine to produce 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid.
Applications De Recherche Scientifique
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, ovarian cancer, and hematological malignancies.
Propriétés
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-6(12(16)17)14(2)11(15)7-3-8(13)10-9(4-7)18-5-19-10/h3-4,6H,5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLLAYOUHQYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)

![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)


![2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)


![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)


